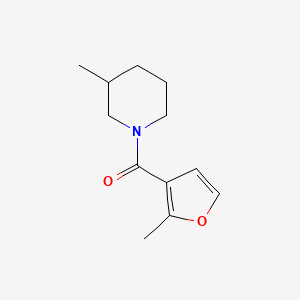
(2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone, also known as MFM, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MFM is a member of the piperidine family and has a unique chemical structure that makes it an attractive candidate for use in various fields of research. In
Wissenschaftliche Forschungsanwendungen
(2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone has shown promise in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone has been used as a tool to study the role of the dopaminergic system in addiction and reward pathways. In pharmacology, (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone has been used to investigate the effects of various drugs on the central nervous system. In medicinal chemistry, (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone has been explored as a potential lead compound for the development of new drugs targeting the dopaminergic system.
Wirkmechanismus
(2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone acts as a selective dopamine D3 receptor antagonist, which means that it blocks the activity of dopamine at this receptor site. The dopamine D3 receptor is primarily located in the mesolimbic system of the brain, which is involved in reward and motivation pathways. By blocking the activity of dopamine at this receptor site, (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone can modulate the activity of these pathways and potentially be used to treat addiction and other related disorders.
Biochemical and Physiological Effects:
(2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects, including changes in dopamine release, locomotor activity, and drug-seeking behavior. In animal studies, (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. Additionally, (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone has been shown to reduce the expression of certain genes involved in drug-seeking behavior, suggesting that it may have a long-term impact on addiction-related behaviors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise modulation of the mesolimbic system. Additionally, (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone has a relatively low toxicity profile, making it a safer alternative to other compounds used in addiction research. However, one limitation of (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone. One potential area of exploration is the development of new drugs based on the structure of (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone that could be used to treat addiction and related disorders. Additionally, further research is needed to understand the long-term effects of (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone on addiction-related behaviors and the potential for its use in clinical settings. Finally, the development of new techniques for administering (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone, such as nanotechnology-based delivery systems, could improve its efficacy and usability in lab experiments.
Synthesemethoden
(2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of 2-methylfuran-3-carboxylic acid with 3-methylpiperidine and subsequent reduction of the resulting intermediate. The purity of (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone can be improved through the use of various purification techniques, such as column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
(2-methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-4-3-6-13(8-9)12(14)11-5-7-15-10(11)2/h5,7,9H,3-4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAXTDFSYBLZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



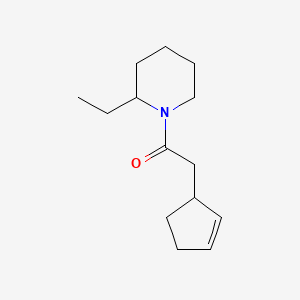

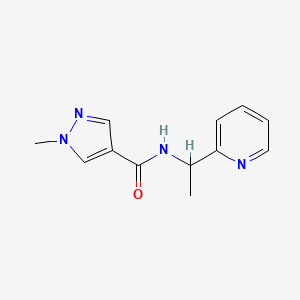
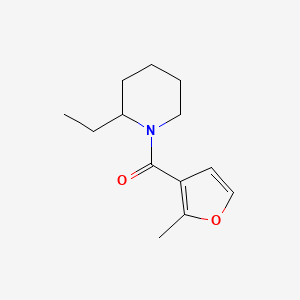

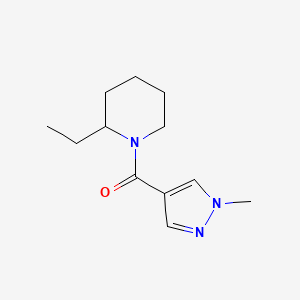



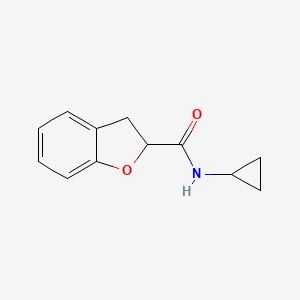
![N-[(2,4-dimethylphenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7515708.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515711.png)